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Compound of Interest

Compound Name: 3-Ethoxypentane

Cat. No.: B13972614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-
ethoxypentane (CAS No: 36749-13-0), a dialkyl ether. The document details its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering critical

information for compound identification, structural elucidation, and quality control in research

and drug development.

Data Summary
The following tables summarize the key spectral data for 3-ethoxypentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the unavailability of experimental NMR data in readily accessible databases, predicted

spectral data is provided below. These predictions are based on computational models and

offer a reliable estimation of the expected spectral features.

Table 1: Predicted ¹H NMR Spectral Data for 3-Ethoxypentane
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Protons Chemical Shift (δ) (ppm) Multiplicity

-CH- 3.25 Quintet

-O-CH₂- 3.40 Quartet

-CH₂-CH- 1.45 Sextet

-CH₃ (ethoxy) 1.15 Triplet

-CH₃ (pentane) 0.88 Triplet

Table 2: Predicted ¹³C NMR Spectral Data for 3-Ethoxypentane

Carbon Chemical Shift (δ) (ppm)

-CH- 82.5

-O-CH₂- 63.8

-CH₂-CH- 26.2

-CH₃ (ethoxy) 15.6

-CH₃ (pentane) 9.8

Infrared (IR) Spectroscopy
The IR spectrum of 3-ethoxypentane is characterized by the presence of a strong C-O

stretching vibration, a hallmark of ether compounds.

Table 3: Key IR Absorption Bands for 3-Ethoxypentane

Functional Group Wavenumber (cm⁻¹) Intensity

C-H Stretch (alkane) 2850-3000 Strong

C-O Stretch (ether) 1050-1150 Strong

Mass Spectrometry (MS)
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The electron ionization mass spectrum of 3-ethoxypentane is characterized by fragmentation

patterns typical for ethers. The most prominent peaks from a GC-MS analysis are listed below.

[1]

Table 4: Major Peaks in the Mass Spectrum of 3-Ethoxypentane

m/z Relative Intensity Proposed Fragment Ion

59 High [C₃H₇O]⁺

87 High [C₅H₁₁O]⁺

55 Medium [C₄H₇]⁺

Experimental Protocols
The following sections outline the general methodologies for acquiring the spectral data

presented above.

NMR Spectroscopy
Sample Preparation: A sample of 3-ethoxypentane (typically 5-25 mg for ¹H NMR, 20-50 mg

for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) to a final volume of

approximately 0.6-0.7 mL in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can

be added as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a specific

frequency (e.g., 400 MHz for ¹H NMR). For ¹³C NMR, a proton-decoupled sequence is typically

used to simplify the spectrum to single peaks for each unique carbon atom. Key acquisition

parameters include the number of scans, pulse width, and relaxation delay, which are

optimized to ensure a good signal-to-noise ratio.

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory, is commonly used for liquid samples like 3-
ethoxypentane.
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Data Acquisition: A small drop of the neat liquid is placed directly onto the ATR crystal. The IR

spectrum is then recorded, typically in the mid-IR range (4000-400 cm⁻¹). A background

spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and

subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water

vapor.

Mass Spectrometry (MS)
Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique

for the analysis of volatile organic compounds like 3-ethoxypentane.

Sample Introduction and Separation: The sample is injected into the GC, where it is vaporized

and carried by an inert gas through a capillary column. The column separates the components

of the sample based on their boiling points and interactions with the stationary phase.

Ionization and Mass Analysis: As 3-ethoxypentane elutes from the GC column, it enters the

mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with

a high-energy electron beam, causing them to ionize and fragment. The resulting positively

charged ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by

a mass analyzer (e.g., a quadrupole). The detector records the abundance of each ion at a

specific m/z value, generating the mass spectrum.

Visualizations
The following diagrams illustrate key concepts and workflows related to the spectral analysis of

3-ethoxypentane.
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Workflow for Spectroscopic Analysis of 3-Ethoxypentane.
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Major Fragment Ions
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Proposed Fragmentation Pathway of 3-Ethoxypentane in Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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